Cytidine, N-(aminocarbonyl)-2'-deoxy-

Description

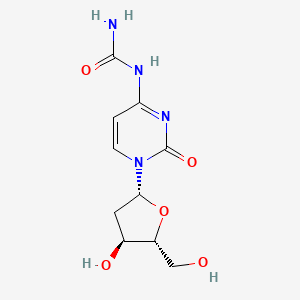

Structure

2D Structure

3D Structure

Properties

CAS No. |

63315-09-3 |

|---|---|

Molecular Formula |

C10H14N4O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]urea |

InChI |

InChI=1S/C10H14N4O5/c11-9(17)12-7-1-2-14(10(18)13-7)8-3-5(16)6(4-15)19-8/h1-2,5-6,8,15-16H,3-4H2,(H3,11,12,13,17,18)/t5-,6+,8+/m0/s1 |

InChI Key |

OGVSCSVMXZRJDF-SHYZEUOFSA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)N)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)N)CO)O |

Other CAS No. |

63315-09-3 |

Synonyms |

4-N-carbamoyldeoxycytidine dC(hpp) |

Origin of Product |

United States |

Synthetic Methodologies for N Aminocarbonyl 2 Deoxycytidine and Its Analogs

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for producing N-(aminocarbonyl)-2'-deoxycytidine and related structures, allowing for precise control over molecular architecture. These methods typically involve either the modification of a pre-formed nucleoside or the construction of the nucleoside from separate base and sugar precursors.

The synthesis of N-(aminocarbonyl)-2'-deoxycytidine can be achieved through multi-step pathways that often start with a more common nucleoside, such as 2'-deoxycytidine (B1670253). A general and effective strategy involves the direct acylation of the exocyclic amino group (N4) of the cytosine base. While research has detailed the synthesis of a wide range of N4-acyl derivatives, the introduction of the aminocarbonyl (carbamoyl) group follows a similar principle. oup.com

A typical synthetic sequence begins with 2'-deoxycytidine as the starting material. The N4-amino group is then acylated. For the specific synthesis of N-(aminocarbonyl)-2'-deoxycytidine, this would involve a reaction with an activated carbamoylating agent. The general approach for N4-acylation involves two primary steps:

Activation of the Acyl Donor: A carboxylic acid is activated to facilitate the reaction. In the context of N-(aminocarbonyl)-2'-deoxycytidine, this would involve an activated form of a carbamoyl (B1232498) group.

Acylation of 2'-deoxycytidine: The protected or unprotected 2'-deoxycytidine is reacted with the activated acyl donor in a suitable solvent like dimethylformamide (DMF). researchgate.net

The synthesis of the 2'-deoxycytidine precursor itself, if starting from the cytosine base, involves several steps. A common method is to first protect the cytosine base using silanization, for example, with tert-butyl dimethyl chloro silane. google.com The silylated cytosine is then coupled with a protected deoxyribose sugar derivative. This is followed by deprotection steps, such as ammonolysis, to yield 2'-deoxycytidine. google.com

Table 1: General Reaction Steps for N4-Acylation of 2'-deoxycytidine

| Step | Description | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Acylation | 2'-deoxycytidine | Activated Carbamoyl Donor, DMF | N-(aminocarbonyl)-2'-deoxycytidine |

The formation of the N-glycosidic bond between the nucleobase and the deoxyribose sugar is a cornerstone of nucleoside synthesis. This is particularly relevant when building the target molecule from a modified base like N-carbamoylcytosine or when synthesizing the 2'-deoxycytidine scaffold from cytosine.

Advanced glycosylation strategies are employed to control the stereochemistry (β-anomer) and improve the efficiency of this coupling reaction. One prevalent method is the silyl-Hilbert-Johnson reaction. In this approach, a silylated nucleobase is reacted with a protected sugar halide or acetate. For instance, persilylated cytosine can be reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to form the desired β-nucleoside. researchgate.net A similar strategy is outlined in patent literature, where silylated cytosine is reacted with tetra-o-acetyl-d-ribose. google.com

The choice of protecting groups on the sugar moiety and the specific catalyst and reaction conditions are critical for achieving high yield and stereoselectivity.

Table 2: Example of a Glycosylation Reaction

| Nucleobase | Sugar Donor | Catalyst/Solvent | Product | Reference |

|---|

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. rsc.org Biocatalysis can be used to synthesize the nucleoside scaffold or to incorporate the modified nucleotide into larger molecules like DNA. Research has shown that N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs), a class that includes the N-carbamoyl derivative, can be successfully utilized by various DNA polymerases. oup.com

Enzymes from both family A (e.g., Taq) and family B (e.g., KOD XL) can incorporate these modified nucleotides into a growing DNA strand. oup.comresearchgate.net Furthermore, terminal deoxynucleotidyl transferase has been shown to add multiple N4-acylated-deoxycytidine nucleotides consecutively. oup.com This enzymatic acceptance is significant for applications in molecular biology, such as the generation of specifically labeled DNA fragments or aptamers. nih.gov

The enzymatic synthesis of the corresponding triphosphate is a necessary prerequisite for its use by polymerases. This is typically achieved via a one-step phosphorylation of the synthesized N-(aminocarbonyl)-2'-deoxycytidine nucleoside using reagents like phosphoryl chloride (POCl₃). researchgate.net The natural occurrence of N4-acetylcytidine in tRNA and rRNA, synthesized by the acetyltransferase enzyme NAT10, suggests that dedicated enzymes for N4-modification exist and could potentially be engineered for the synthesis of N-carbamoyl derivatives. nih.gov Additionally, work on related compounds, such as the enzymatic synthesis of RNA containing 2′-O-carbamoyl uridine (B1682114), highlights the broader potential of biocatalysts to handle carbamoyl-modified nucleosides. rsc.org

Derivatization Strategies for Research Probes and Analogues

The basic structure of N-(aminocarbonyl)-2'-deoxycytidine can be further modified to create research probes, prodrugs, and other analogues with tailored properties. These derivatization strategies can target the nucleobase, the sugar moiety, or both.

Modification of the Exocyclic Amine: The N4-position can be further derivatized. For example, a series of N4-(N,N-dialkyl)formamidine derivatives of 2'-deoxycytidine have been synthesized as potential prodrugs. nih.gov This type of modification alters physicochemical properties like lipophilicity and hydrolytic stability, which is crucial for drug design. nih.gov

Modification of the Sugar Moiety: The 2'-deoxyribose ring is a common site for derivatization.

Fluorination: The synthesis of 2'-deoxy-2',2'-difluoro-cytidine (Gemcitabine) is a prominent example of derivatization at the 2'-position of the sugar, creating a potent anticancer agent. google.com

Branched Substituents: Radical addition reactions to 2'-exomethylene nucleosides can introduce various C-2'-branched substituents, leading to the synthesis of novel C-2'-branched arabinonucleosides with potential antiviral or anticancer activities. mdpi.com

Fluorescent Tags: Fluorescent nucleoside analogs can be created by modifying the sugar, providing valuable tools for studying nucleoside metabolism and screening enzyme activity. nih.gov

These derivatization approaches expand the utility of the core N-(aminocarbonyl)-2'-deoxycytidine structure, enabling the development of molecules for a wide range of biological and therapeutic applications.

Biochemical Pathways and Metabolism of N Aminocarbonyl 2 Deoxycytidine

Integration into Nucleotide Metabolism and Salvage Pathways

Cells utilize two primary routes for nucleotide biosynthesis: the de novo pathway and the salvage pathway. The salvage pathway is an energy-efficient process that recycles preformed nucleobases and nucleosides resulting from the degradation of DNA and RNA. N-(aminocarbonyl)-2'-deoxycytidine, as an exogenous nucleoside analog, is expected to enter cellular metabolism via this salvage pathway.

The initial step for its integration involves transport into the cell by nucleoside transporters. Once inside the cell, it becomes a substrate for the key enzymes of the pyrimidine (B1678525) salvage pathway. The central event in the salvage of deoxycytidine and its analogs is phosphorylation, which "traps" the molecule inside the cell and initiates its conversion into the active triphosphate form. wikipedia.orgwikipedia.orgwikipedia.org This process is critical as the subsequent phosphorylated metabolites are the active forms that can be incorporated into DNA or interact with other cellular targets. The efficiency of this integration is a key determinant of the compound's biological activity.

Enzymatic Phosphorylation and Activation

The activation of N-(aminocarbonyl)-2'-deoxycytidine is initiated by phosphorylation, a stepwise process catalyzed by a series of kinases.

Deoxycytidine Kinase Interactions and Specificity

The first and rate-limiting step in the activation of deoxycytidine and many of its analogs is the phosphorylation to its 5'-monophosphate form, a reaction catalyzed by deoxycytidine kinase (dCK). wikipedia.orgnih.gov dCK is a crucial enzyme in the nucleoside salvage pathway, known for its broad substrate specificity, which allows it to phosphorylate not only the natural deoxynucleosides (deoxycytidine, deoxyadenosine, and deoxyguanosine) but also a wide array of therapeutic nucleoside analogs. nih.govmdpi.com

Table 1: General Kinetic Properties of Human Deoxycytidine Kinase (dCK) with Natural Substrates This table provides context on the enzyme's activity; data for N-(aminocarbonyl)-2'-deoxycytidine is not specified in the literature.

| Substrate | Km (µM) | Vmax (units/mg) | Phosphate (B84403) Donor |

| Deoxycytidine | ~0.3-1.5 | High | ATP, UTP |

| Deoxyadenosine | ~100-400 | Moderate | ATP, UTP |

| Deoxyguanosine | ~200-500 | Moderate | ATP, UTP |

Data compiled from multiple sources indicating the general range of reported values. oaepublish.com

Other Kinase-Mediated Modifications

Following the initial phosphorylation by dCK to N-(aminocarbonyl)-2'-deoxycytidine-5'-monophosphate, subsequent phosphorylation events are required to form the corresponding diphosphate (B83284) and triphosphate metabolites. These reactions are catalyzed by other cellular kinases:

Nucleoside Monophosphate Kinases (NMPKs): Specifically, UMP/CMP kinase is responsible for phosphorylating the monophosphate to the diphosphate form (e.g., N-(aminocarbonyl)-2'-deoxycytidine-5'-diphosphate). oaepublish.comresearchgate.net

Nucleoside Diphosphate Kinases (NDPKs): These enzymes, which exhibit broad specificity, catalyze the final phosphorylation step, converting the diphosphate to the triphosphate form (e.g., N-(aminocarbonyl)-2'-deoxycytidine-5'-triphosphate). researchgate.net

The resulting triphosphate is the ultimate active metabolite that can be utilized by DNA polymerases for incorporation into DNA. nih.govoup.com Additionally, thymidine (B127349) kinase 2 (TK2), a mitochondrial enzyme, can also phosphorylate deoxycytidine and may play a role in the metabolism of its analogs. hmdb.ca

Deamination by Cytidine (B196190) Deaminase (CDA) and Related Enzymes

Deamination represents a major catabolic and inactivation pathway for cytidine and its analogs.

Inhibition Kinetics and Mechanisms of Cytidine Deaminase

Cytidine deaminase (CDA) is a key enzyme in pyrimidine metabolism that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. wikipedia.orgnih.gov This enzymatic conversion is often a significant mechanism of resistance to or inactivation of several anticancer nucleoside analogs, such as cytarabine (B982) and gemcitabine, as the resulting uridine analogs typically possess reduced or no therapeutic activity. oaepublish.combeilstein-journals.org

CDA is a zinc-dependent enzyme that utilizes an activated water molecule to attack the C4 position of the cytosine ring, leading to the release of ammonia (B1221849). beilstein-journals.orgebi.ac.uk Nucleoside analogs can interact with CDA as either substrates or inhibitors. While no direct studies on the interaction between N-(aminocarbonyl)-2'-deoxycytidine and CDA are available, compounds with modifications at the N4 position can act as inhibitors. The nature of the N-carbamoyl group may influence its binding to the active site. Potent CDA inhibitors, such as zebularine (B1662112) and cedazuridine, are transition-state analogs that bind tightly to the enzyme's active site. beilstein-journals.orgpatsnap.com

Table 2: Known Inhibitors of Human Cytidine Deaminase (CDA) This table lists known inhibitors to provide context on the types of molecules that interact with CDA; N-(aminocarbonyl)-2'-deoxycytidine is not included due to a lack of specific inhibition data.

| Inhibitor | Type of Inhibition | Ki Value |

| Zebularine | Competitive / Transition-state analog | ~2.3 µM |

| 3-Deazauridine | Competitive | 19 µM nih.gov |

| Cedazuridine | Covalent / Transition-state analog | Potent, time-dependent |

Data compiled from various sources. nih.govresearchgate.net

Role of Deoxycytidine Monophosphate Deaminase (dCMP Deaminase)

Once N-(aminocarbonyl)-2'-deoxycytidine is phosphorylated to its monophosphate form, it may become a substrate or inhibitor for deoxycytidylate deaminase (dCMP deaminase). This enzyme catalyzes the deamination of dCMP to deoxyuridine monophosphate (dUMP), which is a precursor for thymidylate synthesis. ebi.ac.ukwikipedia.org The activity of dCMP deaminase is allosterically regulated, being activated by dCTP and inhibited by dTTP. rcsb.orgnih.gov

The enzyme can process the monophosphates of other cytidine analogs, such as 5-fluoro-2'-deoxycytidylate and the diphosphate of gemcitabine, representing another potential route of metabolic inactivation. researchgate.netnih.gov Conversely, the monophosphate derivative of the CDA inhibitor zebularine has been shown to be a potent inhibitor of dCMP deaminase. researchgate.net Therefore, it is plausible that N-(aminocarbonyl)-2'-deoxycytidine monophosphate could interact with dCMP deaminase, potentially influencing the cellular pools of pyrimidine nucleotides.

Interaction with Cytidine Triphosphate Synthases (CTPS)

Cytidine Triphosphate (CTP) Synthase (EC 6.3.4.2) is a pivotal enzyme in the de novo biosynthesis of pyrimidine nucleotides. It catalyzes the ATP-dependent conversion of Uridine Triphosphate (UTP) to CTP. wikipedia.org This reaction is the rate-limiting step in the synthesis of cytidine nucleotides and is crucial for the production of precursors for DNA and RNA synthesis. wikipedia.org The primary source of the amino group for this transformation is the hydrolysis of glutamine to glutamate, which occurs in the glutamine amidotransferase (GAT) domain of the enzyme. The liberated ammonia is then channeled to the synthetase domain, where it reacts with a phosphorylated UTP intermediate to form CTP. wikipedia.org

The interaction of N-(aminocarbonyl)-2'-deoxycytidine with Cytidine Triphosphate Synthases (CTPS) is not extensively documented in publicly available research. However, insights into this potential interaction can be gleaned from studies on the substrate specificity of CTPS, particularly concerning modifications at the N4 position of the pyrimidine ring.

Research has demonstrated that CTPS exhibits a degree of flexibility in its acceptance of amino group donors and can utilize molecules other than glutamine or free ammonia. A key study on highly purified CTPS from Ehrlich ascites tumor cells revealed that the enzyme can catalyze the formation of N4-substituted CTP analogs from UTP when supplied with specific hydroxylamine (B1172632) derivatives.

Detailed Research Findings:

A study investigating the substrate specificity of mammalian CTP synthetase found that the enzyme could utilize certain nucleophilic amines for the synthesis of N4-substituted CTPs. The findings from this research are summarized in the table below.

| Amine Substrate | Product Formed | Relative Reactivity |

| Hydroxylamine | N4-hydroxyCTP | Reactive |

| O-methylhydroxylamine | N4-methoxyCTP | Reactive |

| Methylamine (B109427) | No Reaction | Not a substrate |

| Ethylamine | No Reaction | Not a substrate |

| Diethylamine | No Reaction | Not a substrate |

| Sulfamic acid | No Reaction | Not a substrate |

This table is based on findings indicating that the nucleophilicity and basicity of the amine are important for the enzymatic reaction with UTP.

The study concluded that the nucleophilicity and basicity of the amine are critical factors for its ability to serve as a substrate for CTP synthetase in the formation of N4-substituted CTPs. Weakly nucleophilic amines, such as methylamine and ethylamine, were not found to be substrates for the enzyme.

Based on these findings, it can be inferred that for N-(aminocarbonyl)-2'-deoxycytidine to interact with CTPS as a substrate for the synthesis of the corresponding triphosphate, the aminocarbonyl (urea) moiety would need to be a suitable amino group donor. The reactivity of the aminocarbonyl group in this enzymatic context has not been explicitly reported. If N-(aminocarbonyl)-2'-deoxycytidine is phosphorylated intracellularly to its triphosphate form, N-(aminocarbonyl)-2'-deoxycytidine-5'-triphosphate, it could potentially act as an inhibitor of CTPS by competing with the natural substrate, UTP, or by binding to an allosteric site. However, without direct experimental evidence, the nature of this interaction remains speculative.

Molecular Mechanisms of Action and Cellular Roles

Modulation of DNA/RNA Synthesis and Replication Processes

The introduction of a carbamoyl (B1232498) group at the N4 position of 2'-deoxycytidine (B1670253) creates a substrate that can be recognized and utilized by the cellular machinery involved in DNA synthesis, albeit with distinct consequences compared to its unmodified counterpart.

Research has shown that N4-acylated 2'-deoxycytidine triphosphates, a category that includes N-(aminocarbonyl)-2'-deoxycytidine triphosphate, can serve as substrates for a variety of DNA polymerases. nih.gov Both family A and family B DNA polymerases are capable of efficiently incorporating these modified nucleotides into a growing DNA strand. nih.gov This indicates that the modification at the N4 position does not fundamentally obstruct the recognition and catalytic activity of these enzymes.

However, the efficiency and fidelity of incorporation can vary depending on the specific polymerase. For instance, enzymes like Taq, Klenow fragment (exo-), Bsm, and KOD XL DNA polymerases readily use these modified substrates. nih.gov Even a high-fidelity proofreading polymerase, phi29 DNA polymerase, can successfully utilize N4-acyl-deoxycytidine triphosphates, although its proofreading activity may influence the outcome of the synthesis. nih.govoup.com Furthermore, Terminal deoxynucleotidyl Transferase (TdT) has been shown to be capable of incorporating several hundred N4-acylated deoxycytidine nucleotides in a row. nih.govoup.com

| DNA Polymerase | Family | Incorporation Efficiency | Fidelity/Pairing Notes |

|---|---|---|---|

| Taq Polymerase | A | Efficient | Pairs with both G and A |

| Klenow Fragment (exo-) | A | Efficient | Pairs with both G and A |

| Bsm Polymerase | A | Efficient | Pairs with both G and A |

| KOD XL Polymerase | B | Efficient | Pairs with both G and A |

| phi29 Polymerase | B (Proofreading) | Successful | Prone to form CAcyl•A pair |

| Terminal deoxynucleotidyl Transferase (TdT) | X | High (hundreds of bases) | Template-independent incorporation |

Once incorporated, the N-(aminocarbonyl)-2'-deoxycytidine moiety becomes an integral part of the DNA strand. The presence of the N4-carbamoyl group in the major groove of the DNA helix can have significant structural implications. While direct structural studies, such as high-resolution NMR or crystallography, for a DNA duplex containing specifically N-(aminocarbonyl)-2'-deoxycytidine are not widely reported, inferences can be drawn from similar modifications.

Impact on Base Pairing and Duplex Stability

While the modification does not prevent the formation of the canonical Watson-Crick base pair with guanine (B1146940), it introduces an extraordinary ability to also form a strong and stable base pair with adenine (B156593). nih.govoup.com This ambiguous pairing potential is a notable feature. Theoretical models suggest that N4-modified cytosines can form two hydrogen bonds with adenine in arrangements such as a reverse wobble or reverse Hoogsteen pair. oup.com This contrasts with a natural C•A mismatch, which is typically less stable. oup.com

The thermodynamic stability of a DNA duplex containing N-(aminocarbonyl)-2'-deoxycytidine is also affected. Research on a range of N4-acyl cytidines has noted that duplex stability can decrease as the size of the acyl group's alkyl chain increases. oup.com The specific thermodynamic contribution of the N-aminocarbonyl group itself requires further quantitative analysis through methods like thermal melting (Tm) studies. The bulkiness of the group at the N4 position does not appear to significantly hinder the incorporation of subsequent nucleotides during synthesis, suggesting that local destabilization may not be severe enough to stall the polymerase. oup.com

Influence on Epigenetic Regulation

Epigenetic modifications, particularly DNA methylation, are crucial for gene regulation. The introduction of a modified cytidine (B196190) analog raises questions about its potential to interfere with these pathways.

There is no direct evidence to suggest that Cytidine, N-(aminocarbonyl)-2'-deoxy- functions as an inhibitor of DNA methyltransferases (DNMTs) in the same way as well-known drugs like 5-aza-2'-deoxycytidine. The latter contains a nitrogen at position 5 of the pyrimidine (B1678525) ring, which is mechanistically crucial for trapping DNMTs. In contrast, N-(aminocarbonyl)-2'-deoxycytidine has a standard carbon-based ring. While some N4-modified cytidine analogs can act as prodrugs for DNMT inhibitors, this typically requires the core nucleoside to be an azacytidine analog. nih.gov

However, an interesting potential for interplay exists with the enzymes of the active demethylation pathway, the Ten-eleven translocation (TET) family of dioxygenases. TET enzymes are responsible for oxidizing 5-methylcytosine (5mC). nih.gov Research has revealed a remarkable plasticity in the TET active site, demonstrating that these enzymes can also act as direct N-demethylases on N4-methylcytosine. nih.gov This finding indicates that TET enzymes are capable of recognizing and catalytically acting on modifications at the N4 position of cytosine. nih.gov While this activity has been demonstrated for an N-methyl group and not an N-carbamoyl group, it opens a plausible hypothesis that N-(aminocarbonyl)-2'-deoxycytidine, once incorporated into DNA, could be a substrate or modulator for TET enzymes, thus potentially influencing the landscape of DNA demethylation.

Direct, comprehensive studies profiling the genome-wide changes in gene expression following treatment with or incorporation of N-(aminocarbonyl)-2'-deoxycytidine in research models are limited. Changes in gene expression are often a downstream consequence of altered DNA synthesis, stability, or epigenetic modifications.

Given the compound's ability to be incorporated into DNA and its potential to alter base-pairing fidelity (pairing with A instead of G), its presence could lead to mutations upon subsequent rounds of replication, which would indirectly alter the expression of affected genes. Furthermore, should the compound or its metabolites interact with epigenetic machinery like TET enzymes as hypothesized, this could lead to localized changes in the epigenetic state and, consequently, modulate the expression of nearby genes. However, without specific transcriptomic data from research models, the precise impact on gene expression profiles remains an area for future investigation. Studies on other cytidine analogs have shown that they can induce widespread changes in the expression of genes involved in various cellular pathways, but these findings cannot be directly extrapolated. nih.govnih.gov

In Vitro Cellular Responses to N-(aminocarbonyl)-2'-deoxy-cytidine Remain Uncharacterized

Extensive literature searches for the specific chemical compound, Cytidine, N-(aminocarbonyl)-2'-deoxy-, did not yield dedicated in vitro studies detailing its effects on cellular responses and pathway perturbations. The scientific database appears to lack specific research on the cellular mechanisms of this particular nucleoside analog.

Consequently, a detailed analysis of its impact on cellular signaling, cell cycle regulation, apoptosis, or other specific molecular pathways, as well as comprehensive data on its effects in various cell lines, cannot be provided at this time. The requested information, including data tables and detailed research findings on cellular responses and pathway perturbations in in vitro systems, is not available in the current body of scientific literature for the compound specified.

Research on related deoxycytidine analogs is available; however, in strict adherence to the request to focus solely on Cytidine, N-(aminocarbonyl)-2'-deoxy-, no data can be presented.

Structural Biology of N Aminocarbonyl 2 Deoxycytidine and Its Interactions

Conformational Analysis and Molecular Dynamics Studies

The biological activity of nucleoside analogues like N-(aminocarbonyl)-2'-deoxycytidine is intrinsically linked to their three-dimensional shape, which includes the conformation of the sugar ring (sugar pucker), the orientation of the nucleobase relative to the sugar (glycosidic bond conformation), and the flexibility of the aminocarbonyl group.

Sugar Pucker and Glycosidic Bond Conformation: The deoxyribose sugar in DNA and its constituent nucleosides is not planar and typically exists in one of two major puckered conformations: C2'-endo or C3'-endo. vanderbilt.edu In the C2'-endo conformation, the C2' atom is displaced from the plane formed by C1', C4', O4', and C3', while in the C3'-endo conformation, it is the C3' atom that is out of plane. vanderbilt.edunakb.org The C2'-endo pucker is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form DNA and RNA. vanderbilt.educolostate.edu For pyrimidine (B1678525) nucleosides like 2'-deoxycytidine (B1670253) and its derivatives, the orientation of the base with respect to the sugar is described by the torsion angle χ (chi) around the N-glycosidic bond (N1-C1'). nakb.org Due to steric hindrance between the sugar and the C2 substituent of the pyrimidine base, these nucleosides are generally restricted to the anti-conformation, where the base is positioned away from the sugar ring. colostate.edu The syn-conformation, where the base is positioned over the sugar ring, is less common for pyrimidines. colostate.edunih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a powerful computational tool to explore the conformational landscape and dynamics of biomolecules over time. youtube.comyoutube.com These simulations can reveal the preferred sugar pucker, the rotational freedom around the glycosidic bond, and the dynamics of the aminocarbonyl group of N-(aminocarbonyl)-2'-deoxycytidine. youtube.comnih.gov By simulating the molecule in an aqueous environment, researchers can gain insights into its solution-state behavior and how its conformation might change upon interaction with a binding partner. nih.govnih.gov For instance, MD simulations can help determine the energetic favorability of different conformations and the transitions between them, providing a dynamic picture that complements the static information obtained from crystallographic studies. nih.govnih.gov

The conformational preferences of N-(aminocarbonyl)-2'-deoxycytidine are crucial for its recognition by enzymes and other proteins. The specific combination of sugar pucker and glycosidic bond orientation presents a unique three-dimensional shape that can be selectively recognized by the active site of a target protein.

| Parameter | Description | Predominant Conformation for Pyrimidine 2'-Deoxynucleosides | Significance |

| Sugar Pucker | The non-planar conformation of the deoxyribose ring. nakb.org | C2'-endo (in B-DNA) colostate.edu | Influences the overall shape of a DNA helix and the distance between phosphate (B84403) groups. vanderbilt.edu |

| Glycosidic Bond Conformation | The rotation around the N1-C1' bond connecting the base to the sugar. nakb.org | anti colostate.edu | Determines the orientation of the base relative to the sugar, affecting hydrogen bonding potential. |

Protein-Ligand Binding Interactions

The interaction of N-(aminocarbonyl)-2'-deoxycytidine with proteins is central to its biological effects. This involves its recognition as a substrate or inhibitor by enzymes, or its interaction with other nucleic acid-binding proteins.

Enzyme-Substrate/Inhibitor Complex Characterization

N-(aminocarbonyl)-2'-deoxycytidine can act as a substrate or an inhibitor for various enzymes involved in nucleoside metabolism, such as cytidine (B196190) deaminase and deoxycytidine kinase. nih.gov Characterizing the complex formed between the compound and an enzyme is crucial for understanding its mechanism of action.

For example, studies on cytidine deaminase have shown that inhibitors can bind to the active site and prevent the deamination of natural nucleosides. nih.gov The binding of N-(aminocarbonyl)-2'-deoxycytidine or its derivatives to an enzyme's active site is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov The aminocarbonyl group can participate in specific hydrogen bonding interactions that may not be possible for the natural substrate, 2'-deoxycytidine.

Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and analyze the binding mode of ligands like N-(aminocarbonyl)-2'-deoxycytidine within an enzyme's active site. ajchem-a.com These studies can reveal key amino acid residues that are critical for binding and catalysis. nih.gov

Recognition by Nucleic Acid-Binding Proteins

Beyond its interaction with enzymes, N-(aminocarbonyl)-2'-deoxycytidine, when incorporated into DNA, can influence the recognition of that DNA sequence by other proteins, such as transcription factors or DNA repair enzymes. The aminocarbonyl group, projecting into the major or minor groove of the DNA double helix, can alter the local shape and electrostatic potential, thereby affecting protein binding.

The specific recognition of nucleic acid sequences by proteins is often mediated by a combination of direct read-out of the base sequence and indirect read-out of the DNA shape. nih.gov The presence of a modified base like N-(aminocarbonyl)-2'-deoxycytidine can disrupt or enhance these recognition patterns. For instance, the aminocarbonyl moiety could form novel hydrogen bonds with amino acid side chains of a binding protein or create steric hindrance that prevents binding. nih.gov

Structural Basis for Specificity in Nucleoside-Enzyme Systems

The ability of an enzyme to preferentially bind and act upon a specific substrate, while discriminating against similar molecules, is known as specificity. The structural basis for this specificity in enzymes that process nucleosides lies in the precise architecture of their active sites.

In the context of N-(aminocarbonyl)-2'-deoxycytidine, the enzyme's active site must accommodate the bulk and hydrogen bonding potential of the aminocarbonyl group. For an enzyme to specifically recognize this compound, its active site would likely contain amino acid residues that can form favorable interactions with the aminocarbonyl moiety. For example, hydrogen bond donors or acceptors in the active site could be positioned to interact specifically with the carbonyl oxygen and the amino group of the carbamoyl (B1232498) substituent.

Molecular dynamics simulations of APOBEC3 enzymes, which are cytidine deaminases, have shown that interactions with nucleotides at positions other than the target site can influence specificity. nih.gov For instance, interactions at the -2 position can affect the stability of the target nucleotide in the active site. nih.gov This highlights the complex interplay of interactions that determine substrate specificity. The structure of an enzyme active site is not rigid; it can undergo conformational changes upon substrate binding, a concept known as "induced fit." The ability of N-(aminocarbonyl)-2'-deoxycytidine to induce a specific active site conformation can be a key determinant of its processing by an enzyme.

Implications of Substitutions on Molecular Recognition

Modifying the structure of N-(aminocarbonyl)-2'-deoxycytidine, for instance, by altering the aminocarbonyl group or making substitutions at other positions on the pyrimidine ring or the sugar moiety, can have profound effects on its recognition by proteins.

Even small changes can significantly impact binding affinity and specificity. For example, substituting the hydrogen atoms of the amino group in the carbamoyl moiety with bulkier alkyl groups could introduce steric clashes within the enzyme's active site, thereby reducing or abolishing binding. Conversely, introducing a group that can form an additional favorable interaction, such as a hydrogen bond or a salt bridge, could enhance binding affinity.

Studies on related nucleoside analogues demonstrate the importance of specific functional groups for molecular recognition. For example, the interaction of guanine (B1146940) derivatives with carboxylate ions is highly specific and involves hydrogen bonding with the N(1)H and NH2(2) groups of guanine. nih.gov Similarly, the methoxy (B1213986) group in 2'-deoxy-N4-methoxycytidine has been shown to adopt an anti conformation relative to the N3 atom when paired with adenine (B156593) in a DNA duplex. nih.gov These examples underscore how specific substitutions dictate the nature of intermolecular interactions and, consequently, molecular recognition.

X-ray Crystallography and NMR Spectroscopy in Structural Elucidation

The precise three-dimensional structures of N-(aminocarbonyl)-2'-deoxycytidine and its complexes with proteins are primarily determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state. nih.gov To apply this method, a single crystal of the compound or a protein-ligand complex is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. capes.gov.br X-ray crystallography has been instrumental in revealing the detailed atomic interactions between nucleoside analogues and their target enzymes, providing a static snapshot of the binding mode. nih.govnih.gov For example, a crystallographic study of α-2'-deoxycytidine provided detailed insights into its conformational properties in the solid state. nih.gov

| Technique | Information Provided | Phase | Key Strengths |

| X-ray Crystallography | High-resolution 3D atomic coordinates. nih.gov | Solid (Crystal) | Provides a detailed and static picture of molecular structure and intermolecular interactions. capes.gov.br |

| NMR Spectroscopy | 3D structure and dynamics in solution, conformational equilibria. nih.gov | Liquid | Reveals information about molecular motion and structure in a more physiologically relevant state. nih.gov |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques for Compound Analysis in Research

Spectroscopic and chromatographic methods are fundamental tools for the identification, quantification, and characterization of "Cytidine, N-(aminocarbonyl)-2'-deoxy-" and its metabolites. These techniques provide detailed information about the molecule's structure, purity, and behavior in complex biological matrices.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise molecular structure of "Cytidine, N-(aminocarbonyl)-2'-deoxy-", confirming the connectivity of atoms and the stereochemistry of the deoxyribose sugar. mdpi.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are employed to identify functional groups within the molecule. mdpi.com For instance, IR spectroscopy can detect the characteristic stretching frequencies of the carbonyl (C=O) and amine (N-H) groups in the N-(aminocarbonyl) moiety. mdpi.com

Mass Spectrometry (MS): MS is essential for determining the accurate molecular weight of the compound and for structural elucidation through fragmentation analysis. When coupled with chromatographic techniques, it allows for sensitive detection and quantification in biological samples.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used for the separation, purification, and quantification of "Cytidine, N-(aminocarbonyl)-2'-deoxy-". Reversed-phase HPLC is commonly used to separate the compound from its precursors, derivatives, and other cellular components based on polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for detecting and quantifying minute amounts of the compound and its metabolites in complex mixtures like cell extracts or plasma.

| Technique | Application for "Cytidine, N-(aminocarbonyl)-2'-deoxy-" | Typical Data Obtained |

| NMR Spectroscopy | Structural Elucidation | Chemical shifts (ppm), coupling constants (Hz) |

| IR/Raman Spectroscopy | Functional Group Identification | Wavenumbers (cm⁻¹) corresponding to molecular vibrations mdpi.com |

| Mass Spectrometry | Molecular Weight Determination & Quantification | Mass-to-charge ratio (m/z), fragmentation patterns |

| HPLC | Purification and Quantification | Retention time (min), peak area |

Application of Isotope Labeling in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govnih.gov The application of stable isotope labeling, such as with ¹³C or ¹⁵N, is central to MFA. nih.govembopress.org In the context of "Cytidine, N-(aminocarbonyl)-2'-deoxy-", isotope labeling helps to trace the metabolic fate of the molecule and its precursors.

By introducing a labeled precursor of the deoxycytidine pathway (e.g., ¹³C-labeled glucose or ¹⁵N-labeled glutamine) to cells, researchers can track the incorporation of these isotopes into the "Cytidine, N-(aminocarbonyl)-2'-deoxy-" molecule. nih.gov The pattern and extent of isotope incorporation, measured by mass spectrometry or NMR, reveal the activity of the metabolic pathways leading to its synthesis and degradation. nih.gov This approach allows for the quantitative determination of how metabolic networks are altered under different conditions, providing insights into the regulation of nucleotide metabolism. nih.govnih.gov

In vitro and Ex vivo Model Systems for Mechanistic Studies

In vitro and ex vivo models are indispensable for investigating the molecular mechanisms of action of "Cytidine, N-(aminocarbonyl)-2'-deoxy-" in a controlled environment.

In vitro models: These typically involve studies using cultured cell lines. nih.gov For example, cancer cell lines can be treated with "Cytidine, N-(aminocarbonyl)-2'-deoxy-" to study its effects on cell proliferation, DNA synthesis, and cell cycle progression. nih.govnih.gov Cell lines deficient in specific enzymes, such as deoxycytidine kinase, can be used to determine the pathways required for the compound's activation. nih.gov

Ex vivo models: These studies utilize tissues or organs isolated from an organism. While less common for initial mechanistic studies of a single compound, ex vivo models could be used to study the metabolism and effects of "Cytidine, N-(aminocarbonyl)-2'-deoxy-" in the context of a specific tissue architecture, such as a tumor biopsy.

| Model System | Example Application | Information Gained |

| In vitro (Cell Lines) | Treatment of pancreatic cancer cells (e.g., BxPC-3) with the compound. nih.gov | Efficacy against cancer cells, mechanism of cell death (apoptosis), effects on DNA replication. nih.govnih.gov |

| In vitro (Enzyme Assays) | Testing the compound's effect on purified enzymes like ribonucleotide reductase. nih.gov | Direct inhibition or activation of specific metabolic enzymes. |

| Ex vivo (Tissue Slices) | Incubating fresh tumor tissue with the compound. | Compound uptake, metabolism, and short-term effects in a more physiologically relevant context. |

Computational Chemistry and Molecular Modeling for Prediction and Validation

Computational chemistry and molecular modeling provide powerful predictive tools to understand the behavior of "Cytidine, N-(aminocarbonyl)-2'-deoxy-" at an atomic level. These methods complement experimental data and guide further research.

Molecular Docking: This technique is used to predict the binding orientation and affinity of "Cytidine, N-(aminocarbonyl)-2'-deoxy-" or its phosphorylated metabolites to the active site of target proteins, such as kinases or polymerases. nih.gov For example, docking studies can help predict whether the compound can bind to carboxylesterase CES2, an enzyme involved in the metabolism of related nucleoside analogs. nih.gov

Quantum Mechanics (QM): QM calculations can determine the electronic structure, reactivity, and spectroscopic properties of the molecule. This can help in interpreting experimental spectra and understanding its chemical stability.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with a biological target or a solvent over time, providing insights into the stability of binding and conformational changes.

High-Throughput Screening for Ligand Discovery in Biological Pathways

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.gov While HTS is typically used to find new molecules, the underlying principles can be applied to study pathways involving "Cytidine, N-(aminocarbonyl)-2'-deoxy-".

For instance, an HTS assay could be developed to identify small molecules that modulate the activity of an enzyme responsible for the synthesis or degradation of "Cytidine, N-(aminocarbonyl)-2'-deoxy-". nih.gov A screen of a diverse chemical library could identify inhibitors or activators of deoxycytidine kinase, the enzyme likely responsible for its initial phosphorylation. nih.gov Such screens often utilize fluorescence- or luminescence-based readouts to measure enzyme activity in a highly parallel format. nih.gov

Transcriptomics and Proteomics for Pathway Analysis

Transcriptomics and proteomics are "omics" technologies that provide a global view of gene expression and protein levels within a cell or tissue, respectively. nih.gov These approaches are invaluable for identifying the biological pathways affected by "Cytidine, N-(aminocarbonyl)-2'-deoxy-". plos.org

Transcriptomics (e.g., RNA-Seq): By treating cells with the compound and sequencing the messenger RNA (mRNA), researchers can identify genes that are up- or down-regulated. This can reveal cellular responses, such as the activation of DNA damage repair pathways or cell cycle arrest.

Proteomics (e.g., Mass Spectrometry-based Proteomics): This involves the large-scale analysis of proteins and their post-translational modifications. nih.gov Following treatment with the compound, changes in the abundance of proteins involved in nucleotide metabolism, cell signaling, or apoptosis can be quantified. plos.orgnih.gov Integrating proteomic and metabolomic data allows for a comprehensive understanding of how the compound perturbs cellular networks. nih.gov

| Technology | Objective | Potential Findings for "Cytidine, N-(aminocarbonyl)-2'-deoxy-" |

| Transcriptomics | Analyze changes in gene expression. | Identification of genes involved in cell cycle control or DNA repair that are altered by the compound. |

| Proteomics | Analyze changes in protein abundance and modifications. plos.org | Discovery of protein targets and pathways modulated by the compound, such as those involved in EIF2 signaling or apoptosis. plos.orgnih.gov |

Analogues and Derivatives of N Aminocarbonyl 2 Deoxycytidine As Research Tools

Design Principles for Modified Deoxycytidine Analogues

The design of modified deoxycytidine analogues, including N-(aminocarbonyl)-2'-deoxycytidine derivatives, is guided by the principle of introducing specific chemical alterations to probe or modulate biological functions without completely disrupting the molecule's ability to be recognized by cellular machinery. nih.gov Key modifications often target the nucleobase, the deoxyribose sugar, or the phosphate (B84403) backbone. oup.com For analogues of N-(aminocarbonyl)-2'-deoxycytidine, the primary point of modification is the N4-acyl group.

The core design principles for these analogues include:

Introducing Functional Moieties: The N4-acyl group is a key functional handle. By varying the nature of the acyl group (e.g., acetyl, hexanoyl, nicotinoyl), researchers can introduce different sizes, charges, and functionalities. oup.com These moieties can act as reporters, cross-linking agents, or steric probes to investigate enzyme active sites. vu.lt

Altering Base Pairing Properties: While the primary Watson-Crick hydrogen bonding face is often kept intact to allow for incorporation into DNA, the N4-acyl group can influence the thermodynamics and kinetics of base pairing. nih.govoup.com For instance, some N4-acylated cytidines have been shown to form stable base pairs not only with guanine (B1146940) but also with adenine (B156593), creating a tool for inducing specific types of mutations or for expanding the genetic alphabet. oup.com

Enhancing Stability or Solubility: Modifications to the nucleoside can also be designed to improve its chemical or enzymatic stability, or to enhance its solubility for experimental use. nih.govnih.gov

A study on N4-acylated 2'-deoxycytidine (B1670253) nucleotides (dCAcyl) demonstrated that modifying the N4-position of 2'-deoxycytidine is a viable strategy for creating novel research tools. oup.com This position is less critical for Watson-Crick base pairing than other positions, allowing for the attachment of various acyl groups without completely abolishing recognition by DNA polymerases. oup.com

Structure-Activity Relationship Studies (SAR) in a Research Context

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of N-(aminocarbonyl)-2'-deoxycytidine analogues influences their biological activity, particularly their interaction with enzymes. In a research context, SAR studies help to refine the design of molecular probes and to interpret the results of biochemical experiments.

For N4-acyl-2'-deoxycytidine analogues, SAR studies have focused on how different acyl groups affect their performance as substrates for DNA polymerases. Research has shown that the size and chemical nature of the N4-acyl group directly impact the efficiency of incorporation into a growing DNA strand. oup.com

Key findings from SAR studies on N4-acylated deoxycytidine analogues include:

Polymerase Specificity: Different DNA polymerases exhibit varying tolerance for N4-acyl modifications. For example, Family A polymerases like the Klenow fragment (exo-) and Bsm DNA polymerase were found to be more efficient at incorporating a range of N4-acylated dCTPs compared to other polymerases. oup.comresearchgate.net

Acyl Group Influence on Incorporation: The efficiency of incorporation is dependent on the specific acyl group. In one study, dCTPs modified with acetyl, hexanoyl, and nicotinoyl groups were identified as superior substrates for KF (exo-) and Bsm polymerases. oup.com This suggests that the size and electronic properties of the acyl chain are critical determinants of substrate suitability.

Impact on Base Pairing Fidelity: A significant finding is that N4-acylation can alter the base pairing rules. Several Family A and B DNA polymerases were shown to catalyze the formation of a base pair between N4-acyl-cytosine and adenine, in addition to the expected pairing with guanine. nih.govoup.com This mispairing is a key aspect of their activity as research tools for studying mutagenesis. In contrast, a proofreading polymerase like that from phi29 was also able to utilize these analogues but was more prone to forming the CAcyl•A pair. oup.com

The following table summarizes the performance of different N4-acyl-2'-deoxycytidine triphosphates with various DNA polymerases, illustrating the structure-activity relationships.

| N4-Acyl Group | DNA Polymerase | Incorporation Efficiency | Base Pairing Partner(s) |

|---|---|---|---|

| Acetyl | KF (exo-), Bsm | High | G, A |

| Hexanoyl | KF (exo-), Bsm | High | G, A |

| Nicotinoyl | KF (exo-), Bsm | High | G, A |

| Various Acyls | Taq | Moderate | G, A |

| Various Acyls | KOD XL | Moderate | G, A |

| Various Acyls | phi29 | Moderate | A (prone) |

Use of Analogues as Probes for Biochemical Pathways

Analogues of N-(aminocarbonyl)-2'-deoxycytidine are powerful probes for dissecting biochemical pathways, especially those involving DNA synthesis and repair. By incorporating these modified nucleosides into DNA, researchers can study the response of cellular machinery to altered DNA structures.

One of the primary applications of N4-acylated deoxycytidine analogues is as probes for DNA polymerase function. nih.gov Their ability to be incorporated into DNA makes them excellent tools for:

Mapping Polymerase Active Sites: The acyl group can act as a steric probe to explore the space available within the enzyme's active site.

Studying Polymerase Fidelity: The tendency of N4-acyl cytidines to mispair with adenine provides a direct method for studying the fidelity mechanisms of different polymerases and how they handle unconventional base pairs. nih.govoup.com The reaction temperature has also been shown to significantly affect the error rates of DNA polymerases, a factor that can be studied using these analogues. nih.gov

Investigating Mutagenesis: These analogues can be used to introduce specific modifications into a DNA sequence to study the downstream consequences, such as how DNA repair pathways recognize and process these adducts.

Beyond DNA polymerases, terminal deoxynucleotidyl transferase (TdT) has been shown to be remarkably efficient at incorporating N4-acylated deoxycytidine nucleotides. oup.com TdT can add several hundred of these modified nucleotides to the 3'-end of a DNA strand, creating a long, modified tail. oup.com This provides a method for:

DNA Labeling: The acyl groups can be further modified with fluorescent dyes, biotin, or other reporter molecules, allowing for the specific labeling of DNA fragments for use in various molecular biology assays. oup.com

Aptamer Selection: In the systematic evolution of ligands by exponential enrichment (SELEX) process, the use of modified nucleotides like N4-acylated dCTPs can lead to the selection of aptamers with novel binding properties or enhanced stability. oup.com

Development of Novel Nucleoside-Based Molecules for Targeted Biochemical Inquiry

The principles learned from studying N-(aminocarbonyl)-2'-deoxycytidine and its derivatives contribute to the broader field of developing novel nucleoside-based molecules for targeted biochemical inquiry. The ability to enzymatically synthesize DNA containing N4-acylated cytidines opens up possibilities for creating bespoke DNA molecules with tailored properties. vu.lt

This has led to the development of:

Modified DNA for Specific Applications: DNA can be synthesized with N4-acyl-cytidine residues at specific locations. These residues can then be chemically modified post-synthesis to attach a wide range of functional groups, a technique useful for creating DNA-based nanomaterials or therapeutic agents. nih.govoup.com

Probes for Other DNA-Modifying Enzymes: While extensively used to study polymerases, these analogues have the potential to be used as probes for other enzymes that interact with DNA, such as methyltransferases, glycosylases involved in base excision repair, and transcription factors.

Tools for Photoimmobilization: The acyl group can be designed to be photoactivatable, allowing for the light-induced cross-linking of the modified DNA to other molecules, such as proteins. oup.com This is a powerful technique for identifying the binding partners of specific DNA sequences within a complex cellular extract.

The research into N4-acylated 2'-deoxycytidine nucleotides has demonstrated that modifying the exocyclic amine of cytosine is a fruitful strategy for expanding the repertoire of modified nucleotides available for biochemical research. nih.govoup.com These novel molecules provide valuable substrates for the enzymatic synthesis of modified DNA, which can then be used for specific labeling, the selection of aptamers with new functionalities, and detailed biochemical investigations. oup.comvu.lt

Future Directions and Emerging Research Avenues

Unexplored Biochemical Roles and Pathways

The full extent of N4-carbamoyl-2'-deoxycytidine's involvement in cellular metabolism and nucleic acid function is still an area of active investigation. While its ability to be incorporated into DNA is established, the downstream consequences and the pathways that it may influence are not fully understood.

Potential Involvement in Epigenetic Regulation and DNA Repair: The structural modification at the N4 position of the cytosine ring could potentially influence the binding of regulatory proteins and enzymes that interact with DNA. This raises the possibility of its involvement in epigenetic signaling or as a modulator of DNA repair pathways. Future research could investigate whether the presence of this modified nucleoside in a DNA strand attracts specific DNA glycosylases or other repair enzymes, or if it alters the methylation patterns of adjacent CpG islands. The introduction of a carbamoyl (B1232498) group may create a unique recognition site that is currently uncharacterized.

Exploration of Metabolic Fates: The metabolic fate of N4-carbamoyl-2'-deoxycytidine following its potential excision from DNA or as a free nucleoside in the cellular pool is largely unknown. Investigating the enzymes that catabolize this compound and the resulting metabolic products could reveal novel biochemical pathways. It is plausible that specific nucleoside kinases or phosphorylases, other than those for canonical nucleosides, are involved in its metabolism, potentially linking it to signaling pathways unrelated to DNA synthesis.

Research Focus on Unexplored Pathways

| Research Area | Potential Unexplored Role | Key Questions to Address |

|---|---|---|

| Epigenetics | Alteration of DNA-protein interactions | Does N4-carbamoyl modification affect DNA methylation or histone binding? |

| DNA Repair | Recognition by repair machinery | Is this modified base a substrate for specific DNA repair enzymes? |

| Metabolism | Unique catabolic pathways | What enzymes are responsible for the breakdown of N4-carbamoyl-2'-deoxycytidine? |

| Signaling | Precursor for novel signaling molecules | Can this compound be converted into a second messenger? |

Novel Enzymatic Systems Interacting with the Compound

The interaction of N4-carbamoyl-2'-deoxycytidine with enzymes is a critical area of research. While its incorporation by certain DNA polymerases has been documented, a broader screening for interacting enzymatic systems could yield significant insights.

DNA Polymerase Fidelity and Translesion Synthesis: Studies have shown that various family A and B DNA polymerases can utilize N4-acylated 2'-deoxycytidine (B1670253) triphosphates as substrates. nih.govoup.com This includes enzymes like Taq, Klenow fragment (exo-), Bsm, and KOD XL DNA polymerases. nih.gov Notably, the proofreading phi29 DNA polymerase can also incorporate these modified nucleotides. oup.com A key finding is the propensity for mispairing with adenine (B156593) in addition to the expected pairing with guanine (B1146940). nih.gov Future research should focus on quantifying the fidelity of these polymerases with N4-carbamoyl-2'-deoxycytidine triphosphate and exploring its potential role in translesion synthesis, where specialized polymerases bypass DNA damage.

Interaction with Other DNA Modifying Enzymes: Beyond polymerases, it is crucial to investigate the interaction of DNA containing N4-carbamoyl-2'-deoxycytidine with other classes of enzymes. This includes DNA methyltransferases, helicases, and topoisomerases. The presence of the carbamoyl group could sterically hinder or enhance the activity of these enzymes, leading to significant functional consequences for DNA replication, transcription, and repair.

Enzymatic Systems for Further Investigation

| Enzyme Class | Potential Interaction | Research Implication |

|---|---|---|

| DNA Glycosylases | Recognition and excision of the modified base | Elucidation of a potential DNA repair pathway for this modification. |

| DNA Methyltransferases | Altered methylation of adjacent cytosines | Potential role in epigenetic regulation. |

| Helicases/Topoisomerases | Modified unwinding or relaxation of DNA | Impact on DNA replication and transcription. |

| Terminal Deoxynucleotidyl Transferase | Incorporation of multiple modified nucleotides | Potential for creating specifically labeled DNA fragments for research applications. nih.gov |

Advanced Structural Characterization Techniques

A detailed understanding of the three-dimensional structure of N4-carbamoyl-2'-deoxycytidine, both as an isolated molecule and within a DNA duplex, is paramount to understanding its function. Advanced structural techniques can provide unprecedented atomic-level detail.

NMR Crystallography: NMR crystallography is a powerful technique that combines solid-state NMR spectroscopy with computational methods to refine crystal structures. nih.gov This approach could be instrumental in precisely determining the positions of hydrogen atoms and understanding the intramolecular hydrogen bonding within the carbamoyl group, which is suggested by 1H-NMR studies to interact with the cytosine ring nitrogen. nih.gov This would provide a more accurate picture than X-ray diffraction alone.

Cryo-Electron Microscopy (Cryo-EM): For larger complexes, such as DNA duplexes containing N4-carbamoyl-2'-deoxycytidine bound to DNA polymerases or other enzymes, cryo-EM offers the potential to visualize these interactions at near-atomic resolution. This would allow for a detailed analysis of the active site and how the enzyme accommodates the modified nucleotide.

Advanced Structural Techniques for Cytidine (B196190), N-(aminocarbonyl)-2'-deoxy-

| Technique | Information Gained | Significance |

|---|---|---|

| NMR Crystallography | Precise hydrogen atom positioning and intramolecular interactions. | Refined understanding of the compound's intrinsic conformation. |

| Cryo-Electron Microscopy | Structure of the compound within enzyme-DNA complexes. | Insight into the molecular basis of enzyme-substrate interactions. |

| Advanced Mass Spectrometry | Fragmentation patterns and structural isomers. | Detailed chemical characterization. |

Computational Predictions for Molecular Interactions

Computational modeling and simulations provide a powerful avenue to predict and rationalize the behavior of N4-carbamoyl-2'-deoxycytidine at a molecular level. These in silico approaches can guide future experimental work.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of DNA duplexes containing N4-carbamoyl-2'-deoxycytidine. nih.govresearchwithrutgers.com Such simulations can reveal how the modification affects the local DNA structure, flexibility, and hydration patterns. Furthermore, MD simulations can model the process of base pairing, providing insights into the thermodynamic stability of pairs with guanine versus adenine, and potentially explaining the observed misincorporation. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods can be used to model the enzymatic incorporation of N4-carbamoyl-2'-deoxycytidine triphosphate into DNA. By treating the active site of the polymerase with quantum mechanics and the rest of the system with molecular mechanics, these calculations can provide detailed information about the reaction mechanism and the transition states involved.

Density Functional Theory (DFT): DFT calculations can be used to study the electronic structure of N4-carbamoyl-2'-deoxycytidine and its interaction energies with other bases. researchgate.net This can help to understand the nature of the hydrogen bonds formed in both Watson-Crick and wobble base pairs.

Computational Approaches for Future Research

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Molecular Dynamics (MD) | Simulating DNA duplexes with the modified base. | Understanding of structural perturbations and dynamic behavior. |

| QM/MM | Modeling enzymatic incorporation by DNA polymerases. | Elucidation of the reaction mechanism and substrate specificity. |

| DFT | Calculating base pairing energies. | Rationalization of pairing preferences and fidelity. |

Potential as a Biochemical Marker for Fundamental Processes (excluding diagnostics)

The unique structure of N4-carbamoyl-2'-deoxycytidine presents an opportunity for its development as a biochemical marker to probe fundamental cellular processes.

Probing DNA Repair Mechanisms: Oligonucleotides synthesized with N4-carbamoyl-2'-deoxycytidine at specific locations could be used as probes to study DNA repair pathways. nih.gov By introducing these modified oligonucleotides into cell extracts or purified enzyme systems, researchers can identify and characterize the proteins that recognize and process this specific type of DNA modification. This could lead to the discovery of novel DNA repair enzymes or pathways.

Marker for Cellular Stress Responses: The formation of modified nucleosides can be a consequence of cellular stress. Future research could investigate whether endogenous levels of N4-carbamoyl-2'-deoxycytidine or its metabolites increase in response to specific types of cellular stress, such as oxidative stress or exposure to certain chemicals. If a correlation is found, it could serve as a sensitive biomarker for studying the cellular stress response. nih.gov The ubiquitination pathway, which is influenced by cellular redox status, is a key component of the stress response, and the levels of modified nucleosides could potentially reflect perturbations in this pathway. nih.gov

Potential Applications as a Biochemical Marker

| Fundamental Process | Application of the Compound | Information Gained |

|---|---|---|

| DNA Repair | As a modified substrate in repair assays. | Identification of enzymes and pathways involved in its recognition and removal. |

| Cellular Stress | As a potential indicator of stress-induced DNA modification. | Understanding the cellular response to various stressors at the DNA level. |

| Nucleic Acid Dynamics | As a fluorescently labeled probe. | Real-time tracking of DNA and RNA in living cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.